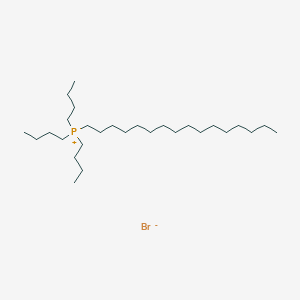

Tributylhexadecylphosphonium bromide

Übersicht

Beschreibung

Tributylhexadecylphosphonium bromide is a quaternary phosphonium salt with a long hydrocarbon chain attached to the phosphorus atom. It is commonly used as a phase-transfer catalyst in various chemical reactions and also serves as a cationic surfactant . This compound is known for its efficiency in facilitating reactions that involve the transfer of ions or molecules between different phases, such as organic and aqueous phases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tributylhexadecylphosphonium bromide can be synthesized by reacting 1-bromohexadecane with tributylphosphine. The reaction typically occurs at a temperature of 65°C over a period of three days. The resulting solid product is then recrystallized in hexane and dried under vacuum to obtain this compound with a yield of approximately 68% .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Tributylhexadecylphosphonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in phase-transfer catalysis, facilitating various organic reactions such as nucleophilic substitutions and condensations .

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and alkoxide ions. The reactions typically occur in the presence of an organic solvent and under mild heating conditions.

Condensation Reactions: this compound can catalyze the condensation of aldehydes and ketones with amines to form imines or enamines. These reactions often require reflux conditions and an inert atmosphere.

Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in nucleophilic substitution reactions, the product is typically a substituted alkane or aryl compound. In condensation reactions, the products are imines or enamines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

TBHDPB has a unique structure characterized by a long hydrophobic hexadecyl chain and three butyl groups attached to a phosphorus atom. This amphiphilic nature allows it to function effectively as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases, such as organic and aqueous solutions. Its effectiveness is particularly notable in reactions involving substrates that are insoluble in one of the phases.

Phase-Transfer Catalysis

Applications:

- Alkaline Hydrolysis of Polyethylene Terephthalate (PET): TBHDPB has been shown to accelerate the alkaline hydrolysis of PET, a common plastic waste, promoting its degradation into useful monomers. This application is crucial for recycling efforts aimed at mitigating plastic pollution .

- Synthesis of Organic Compounds: TBHDPB facilitates various organic reactions by improving the solubility of reactants in different phases. For instance, it has been utilized in synthesizing benzimidazole derivatives under solvent-free conditions when supported on functionalized Fe3O4 nanoparticles .

Modification of Nanoparticles

TBHDPB is instrumental in modifying the surface properties of nanoparticles, particularly gold nanoparticles. This modification enhances their selectivity towards specific analytes, improving detection sensitivity in analytical chemistry.

Case Study:

- A study demonstrated TBHDPB-modified gold nanoparticles' effectiveness in selectively detecting chromium (III)-organic complexes in aqueous solutions. The modification allowed for enhanced interaction with target analytes, showcasing TBHDPB's role in developing advanced sensing materials .

Development of Biocompatible Materials

Emerging research indicates TBHDPB's potential in creating biocompatible materials that inhibit bacterial growth while remaining non-toxic to mammalian cells. This property opens avenues for applications in medical devices and antibacterial coatings.

Key Findings:

- Studies suggest that TBHDPB can be incorporated into coatings for medical implants to prevent bacterial colonization without adversely affecting human cells, thus enhancing the safety and longevity of medical devices.

Magnetic Nanocatalysts

The combination of TBHDPB with magnetic nanoparticles has led to the development of novel catalysts that can be easily separated from reaction mixtures using an external magnetic field.

Synthesis and Characterization:

- TBHDPB supported on 4-pyridinecarboxylic acid functionalized Fe3O4 nanoparticles was synthesized and characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM). This catalyst exhibited high efficiency in various organic transformations, demonstrating its utility in both fundamental research and industrial applications .

Wirkmechanismus

The mechanism by which tributylhexadecylphosphonium bromide exerts its effects is primarily through phase-transfer catalysis. The long hydrocarbon chain allows the compound to interact with both hydrophobic and hydrophilic environments, facilitating the transfer of ions or molecules between different phases. This enhances the reaction rate and efficiency by increasing the availability of reactants in the desired phase .

Vergleich Mit ähnlichen Verbindungen

- Tetrabutylphosphonium bromide

- Trihexyltetradecylphosphonium bromide

- Tetrabutylammonium bromide

Comparison: Tributylhexadecylphosphonium bromide is unique due to its long hydrocarbon chain, which provides it with superior phase-transfer capabilities compared to shorter-chain analogs like tetrabutylphosphonium bromide. This makes it particularly effective in reactions requiring the transfer of large or hydrophobic molecules. Additionally, its cationic nature allows it to act as a surfactant, further enhancing its versatility in various applications .

Biologische Aktivität

Tributylhexadecylphosphonium bromide (TBHDPB) is a quaternary phosphonium salt with diverse applications in chemistry and biology. Its unique structure, characterized by a long hydrophobic hexadecyl chain and three butyl groups, enhances its solubility and catalytic properties, making it a subject of interest in various fields, including biochemistry, materials science, and environmental chemistry. This article delves into the biological activity of TBHDPB, focusing on its antimicrobial properties, interactions with biological membranes, and potential applications in drug delivery and biosensing.

- Chemical Formula : C₃₆H₈₁BrP

- Molecular Weight : 610.16 g/mol

- Structure : Comprises a long hydrophobic alkyl chain (hexadecyl) and three butyl groups attached to a phosphorus atom.

Mechanisms of Biological Activity

TBHDPB exhibits biological activity primarily through its interactions with cell membranes and its role as a phase-transfer catalyst. The amphiphilic nature of TBHDPB allows it to disrupt lipid bilayers, which can lead to antimicrobial effects. Additionally, its ability to modify surfaces, such as gold nanoparticles, enhances its utility in biosensing applications.

Antimicrobial Activity

Recent studies have demonstrated that TBHDPB possesses significant antibacterial properties while maintaining low toxicity to mammalian cells. This dual functionality makes it suitable for applications in medical devices and coatings designed to prevent bacterial growth.

- Case Study : A study highlighted TBHDPB's effectiveness against Staphylococcus aureus, showing a reduction in bacterial viability when applied to surfaces treated with TBHDPB-modified coatings. The mechanism involves the disruption of bacterial cell membranes due to the amphiphilic nature of the compound.

Interaction with Biological Membranes

The interaction of TBHDPB with lipid bilayers has been extensively studied. Research indicates that TBHDPB can induce changes in membrane fluidity and permeability, which may enhance drug delivery systems.

- Research Findings : A study involving the incorporation of TBHDPB into lipid bilayers revealed that it significantly alters the phase transition temperatures of lipids. This modification can improve the solubilization of hydrophobic drugs within lipid-based delivery systems .

Applications in Drug Delivery and Biosensing

TBHDPB's ability to enhance the solubility of poorly water-soluble drugs and its surface-modifying capabilities make it a promising candidate for drug delivery systems.

- Drug Delivery : TBHDPB-modified nanoparticles have been shown to improve the bioavailability of certain pharmaceuticals by facilitating their transport across biological membranes.

- Biosensing : The modification of gold nanoparticles with TBHDPB has led to improved detection sensitivity for specific analytes, such as heavy metals. This application is particularly relevant for environmental monitoring and health diagnostics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Tetrabutylammonium bromide | Quaternary Ammonium Salt | Commonly used as a phase-transfer catalyst |

| Benzyltriethylammonium chloride | Quaternary Ammonium Salt | Used in organic synthesis and extraction |

| Hexadecyltrimethylammonium bromide | Quaternary Ammonium Salt | Exhibits surfactant properties |

| This compound | Quaternary Phosphonium Salt | Unique combination enhances solubility and activity |

Eigenschaften

IUPAC Name |

tributyl(hexadecyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H60P.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVBINGWVJJDPU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H60BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884776 | |

| Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Tributylhexadecylphosphonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14937-45-2 | |

| Record name | Hexadecyltributylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14937-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylhexadecylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.